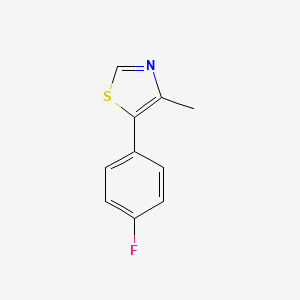

4-Methyl-5-(4-fluorophenyl)thiazole

Description

Properties

Molecular Formula |

C10H8FNS |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C10H8FNS/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |

InChI Key |

SAGMTCREGLLVMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 5 4 Fluorophenyl Thiazole and Structurally Analogous Thiazole Systems

Classical and Modern Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole nucleus. synarchive.comscribd.com It classically involves the condensation reaction between an α-haloketone and a thioamide. bepls.comnih.gov

The fundamental Hantzsch synthesis involves a cyclization reaction between α-halocarbonyl compounds and a compound containing an N-C-S fragment, such as a thioamide or thiourea. nih.gov The reaction mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com

For the specific synthesis of 4-Methyl-5-(4-fluorophenyl)thiazole, a suitable α-haloketone precursor would be 1-(4-fluorophenyl)-1-oxopropan-2-yl halide (e.g., 2-bromo-1-(4-fluorophenyl)propan-1-one), which would react with thioacetamide. Alternatively, using thiourea in place of a thioamide yields 2-aminothiazole derivatives. nih.gov These reactions are often carried out in a solvent like ethanol and may require heating. acs.org

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| α-Haloketone | Thioamide | 2,4,5-Trisubstituted Thiazole | Typically heated in a solvent (e.g., ethanol) |

| α-Haloketone | Thiourea | 2-Amino-4,5-disubstituted Thiazole | Reflux in ethanol |

| 2-Bromo-4'-fluoroacetophenone | Thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Reflux in ethanol for 4-5 hours acs.orgnih.gov |

| α-Bromo-1,3-diketone | Thiourea | Substituted Hantzsch thiazole derivatives | Conventional heating or ultrasonic irradiation researchgate.net |

A significant challenge in thiazole synthesis, particularly for unsymmetrically substituted thiazoles, is controlling the regioselectivity. The classical Hantzsch method can sometimes yield a mixture of isomeric products when both the α-haloketone and the thioamide are unsymmetrical. Modern synthetic chemistry has focused on developing strategies to overcome this limitation and achieve high regioselectivity.

Recent approaches have utilized specialized synthons to direct the cyclization process. For instance, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with reagents like tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate has been reported for the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles. rsc.orgrsc.org These methods provide a high degree of control over the final substitution pattern, which is crucial for creating complex molecules with specific biological targets. The choice of reactants and catalysts can effectively dictate the formation of one regioisomer over another. acs.orgnih.gov

Multi-Component Reaction Systems for Thiazole Ring Formation

To improve synthetic efficiency, reduce waste, and simplify procedures, multi-component reactions (MCRs) have gained prominence. nih.gov These reactions combine three or more reactants in a single step to form a complex product, thereby avoiding the isolation of intermediates. iau.ir

One-pot syntheses of thiazole derivatives are highly advantageous as they streamline the manufacturing process. nih.gov These protocols often merge several reaction steps without intermediate workup, saving time, solvents, and reagents. For example, a three-component reaction of an aldehyde, thiosemicarbazide, and an α-haloketone can be performed in one pot, sometimes under microwave irradiation, to rapidly generate hydrazinyl thiazole derivatives in high yields. nih.govnih.gov

Several green chemistry approaches have been developed, utilizing microwave assistance, ultrasonic irradiation, or catalyst-free conditions to enhance the efficiency and environmental friendliness of thiazole synthesis. bepls.com One-pot, three-component reactions involving arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions in water have been reported to produce trisubstituted thiazoles efficiently. bepls.com Another example involves the one-pot condensation of an α-bromo ketone, thiosemicarbazide, and a pyrazole carbaldehyde to yield complex thiazole derivatives. Such methods are prized for their high atom economy and operational simplicity. rsc.orgsemanticscholar.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Three-Component | Aryl ketones, thiosemicarbazide, phenacyl bromides | Microwave irradiation, solvent-free | Hydrazinyl thiazoles bepls.com |

| Three-Component | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Microwave irradiation, H₂O | Trisubstituted thiazoles bepls.com |

| Four-Component | α-bromo ketone, thiosemicarbazide, aldehyde, etc. | Orthophosphoric acid | Multi-substituted thiazole derivatives |

| Chemoenzymatic One-Pot | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas (PPT) | Thiazole derivatives mdpi.com |

Targeted Synthesis of this compound Precursors and Intermediates

The successful synthesis of a target molecule like this compound is heavily reliant on the efficient preparation of its key building blocks. The strategic incorporation of the fluorophenyl group is a critical step.

The 4-fluorophenyl group is a common substituent in medicinal chemistry. Its incorporation into precursors for thiazole synthesis can be achieved through various established organic reactions. A common strategy is to start with a commercially available 4-fluoro-substituted aromatic compound, such as 4-fluoroacetophenone or 4-fluorobenzaldehyde.

For instance, to synthesize the precursor 2-bromo-1-(4-fluorophenyl)propan-1-one, one could start from 4-fluoropropiophenone. The α-position of the ketone can be brominated using a suitable brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions.

Strategies for Introduction of the Methyl Group at Position 4 of the Thiazole Ring

The introduction of a methyl group at the 4-position of the thiazole ring is most commonly achieved by incorporating the methyl group into one of the key precursors in the Hantzsch synthesis. The primary strategy involves the use of an α-haloketone that already contains the methyl substituent at the appropriate carbon.

For the synthesis of a 4-methylthiazole (B1212942) derivative, a starting material such as a 1-halo-1-arylpropan-2-one or a 2-haloketone with a methyl group adjacent to the carbonyl would be employed. For example, the synthesis of 2,4-dimethylthiazole is accomplished by reacting chloroacetone with thioacetamide synarchive.com. By analogy, to obtain a 4-methyl-5-arylthiazole, one would react a thioamide with an α-halo-α-aryl-acetone derivative.

The following table outlines the general approach for the introduction of the methyl group at position 4 via the Hantzsch synthesis:

| Precursor 1 (α-Haloketone) | Precursor 2 (Thioamide) | Resulting Thiazole Substitution |

| α-Halo-ketone with a methyl group at the α'-position | Thioamide | 4-Methylthiazole |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Thiosemicarbazones | 4-(4-Fluorophenyl)-2-(hydrazinyl)thiazole nih.gov |

Sustainable and Green Chemistry Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact, reduce reaction times, and improve yields. These approaches focus on the use of alternative energy sources, eco-friendly catalysts, and greener solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of thiazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods nih.govbeilstein-journals.org. The Hantzsch synthesis of various thiazole derivatives has been successfully carried out under microwave irradiation. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (89–95%) in just 30 minutes using microwave heating at 90 °C in methanol nih.gov. In contrast, the same reactions under conventional reflux conditions required 8 hours and resulted in lower yields nih.gov.

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another energy-efficient method that has been effectively employed in thiazole synthesis. Sonochemistry can promote reactions at lower temperatures and shorter durations. A green and efficient one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives has been developed using ultrasonic irradiation in an ethanol/water mixture at room temperature nih.gov. This method, utilizing a reusable silica-supported tungstosilisic acid catalyst, afforded yields ranging from 79% to 90% in 1.5 to 2 hours nih.gov. Similarly, the synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives has been accomplished through an ultrasound-assisted one-pot reaction mdpi.com.

Green Catalysts and Solvents:

The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry. In thiazole synthesis, catalysts such as silica-supported tungstosilisic acid have been shown to be effective and can be easily recovered and reused nih.gov. Chitosan, a biodegradable polymer, and its derivatives have also been utilized as eco-friendly biocatalysts for the synthesis of thiazoles under ultrasonic irradiation nih.govacs.org.

The choice of solvent is another critical aspect of green synthesis. Many modern protocols for thiazole synthesis employ greener solvents such as ethanol, water, or mixtures thereof, moving away from hazardous and volatile organic solvents nih.govbepls.com. Some procedures have even been developed under solvent-free conditions, further reducing the environmental footprint of the synthesis growingscience.com.

The following table summarizes some green chemistry approaches in the synthesis of thiazole derivatives:

| Green Approach | Reaction | Catalyst | Solvent | Conditions | Yield | Reference |

| Microwave-Assisted | Hantzsch Synthesis | None | Methanol | 90 °C, 30 min | 89-95% | nih.gov |

| Ultrasound-Assisted | Hantzsch Synthesis | Silica Supported Tungstosilisic Acid | Ethanol/Water | Room Temp, 1.5-2 h | 79-90% | nih.gov |

| Ultrasound-Assisted | One-pot Synthesis | Ceric Ammonium Nitrate | Ethanol | - | - | mdpi.comresearchgate.net |

| Green Catalyst | Hantzsch Synthesis | Chitosan Schiff's Base Hydrogel | - | Ultrasonic Irradiation | High | nih.govacs.org |

| Solvent-Free | Hantzsch Synthesis | None | None | Microwave Irradiation | 81-97% | growingscience.com |

Structure Activity Relationship Sar Studies of 4 Methyl 5 4 Fluorophenyl Thiazole and Its Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring at Positions 2, 4, and 5

The substitution pattern on the thiazole ring plays a pivotal role in determining the pharmacological profile of 4-Methyl-5-(4-fluorophenyl)thiazole derivatives. Modifications at positions 2, 4, and 5 can significantly impact the compound's interaction with biological targets.

Role of the 4-Fluorophenyl Moiety in Modulating Biological Activity

The presence of a 4-fluorophenyl group at any position on the thiazole ring is a critical determinant of biological activity. The fluorine atom, owing to its high electronegativity and ability to form hydrogen bonds, can enhance the binding affinity of the molecule to its target. acs.orgmdpi.com Furthermore, the fluorophenyl group can increase the lipophilicity of the compound, thereby improving its membrane permeability and bioavailability. ontosight.ainih.gov Studies have shown that the introduction of a 4-fluorophenyl moiety can lead to a significant enhancement in the antiglycation potential of thiazole derivatives. acs.orgnih.gov In some cases, the para-halogen-substituted phenyl group attached to the thiazole ring is considered important for certain biological activities. nih.gov For instance, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the presence of the 4-fluorophenyl group was found to enhance the glycation inhibition potential. acs.orgnih.gov

Effects of Substitutions on the Phenyl Ring within the 4-Fluorophenyl Moiety on Biological Efficacy

Modifications to the phenyl ring of the 4-fluorophenyl moiety provide another avenue for optimizing the biological activity of these thiazole derivatives. The electronic nature and position of substituents on this ring can have a profound impact on efficacy.

Analysis of Halogenation (Fluoro, Chloro, Bromo) Effects

Further halogenation of the phenyl ring can fine-tune the biological activity. The introduction of additional halogen atoms like chlorine or bromine can alter the electronic properties and lipophilicity of the molecule. ontosight.ai For instance, the presence of a chloride ion linked to the phenyl group has been found to be essential for anti-tubercular activity in some thiazole derivatives. nih.gov In other studies, compounds with 3,4-dichloro phenyl substitutions have shown high activity against certain cancer cell lines. nih.gov The position of the halogen is also critical; for example, para-chlorophenyl substitution has been associated with high activity in some cases. nih.gov However, incorporating more than one halogen or a strong electron-withdrawing group on the benzene (B151609) ring might lead to a dramatic loss of activity in some instances. science.gov

Impact of Electron-Withdrawing and Electron-Donating Groups

The introduction of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring can significantly modulate biological activity.

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (NO2) and cyano (CN) groups can enhance the biological activity of thiazole derivatives. nih.gov The presence of EWGs at the para position of the phenyl ring has been shown to remarkably enhance the antibacterial activity of some thiazole clubbed 1,3,4-oxadiazoles. nih.gov This enhancement is often attributed to an increase in the lipophilicity of the molecules. nih.gov In some SAR studies, the presence of an electron-withdrawing group at position 4 of the phenyl ring was found to be beneficial for activity. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (OCH3) and methyl (CH3) can also positively influence biological activity. The presence of a methoxy group on the phenyl ring has been linked to high anticonvulsant properties in some pyridine-thiazole hybrids. nih.gov In other cases, a methyl group on the phenyl ring, an electron-donating group, was found to increase cytotoxic activity. nih.gov However, in the context of antibacterial activity for some thiazole derivatives, the presence of electron-donating groups on the phenyl ring led to a substantial decrease in activity. nih.gov

The following table summarizes the effects of various substituents on the biological activity of this compound and its derivatives:

| Modification | Substituent | Position | Observed Effect on Biological Activity | Reference |

| Thiazole Ring Substitution | 4-Fluorophenyl | Any | Enhanced binding affinity, increased lipophilicity, enhanced antiglycation potential | acs.orgmdpi.comontosight.ainih.gov |

| Thiazole Ring Substitution | 4-Methyl | 4 | Increased cytotoxic activity, favorable conformational changes | mdpi.comnih.govresearchgate.net |

| Phenyl Ring Halogenation | Chloro | Para | High activity in some derivatives | nih.gov |

| Phenyl Ring Halogenation | Dichloro | 3,4 | High activity against certain cancer cell lines | nih.gov |

| Phenyl Ring Substitution | Electron-Withdrawing Groups (e.g., NO2) | Para | Enhanced antibacterial activity | nih.gov |

| Phenyl Ring Substitution | Electron-Donating Groups (e.g., OCH3) | Para | High anticonvulsant properties in some hybrids | nih.gov |

SAR Insights from Hybrid Molecule Design Incorporating the Thiazole Scaffold

The strategic amalgamation of the this compound scaffold with other heterocyclic moieties has given rise to a diverse array of hybrid molecules with significant therapeutic potential. Structure-Activity Relationship (SAR) studies of these hybrids have provided crucial insights into the structural requirements for enhanced biological activity, particularly in the realms of anticancer and antimicrobial applications. The design of these hybrid molecules often involves linking the thiazole core to other pharmacologically active heterocycles, such as pyrazoline, triazole, and pyridine (B92270), to explore synergistic effects and new biological profiles.

A notable area of investigation has been the development of thiazolyl-pyrazoline hybrids. Research has shown that the nature and substitution pattern of the moieties attached to both the thiazole and pyrazoline rings play a pivotal role in determining the biological efficacy of the resulting hybrid molecule. For instance, in a series of 2-[5-(4-fluorophenyl)-3-(heteroaryl)-4,5-dihydro-1H-pyrazol-1-yl]-4-arylthiazole derivatives, the substitution on the thiazole ring at the 4-position and the heteroaryl group at the 3-position of the pyrazoline ring significantly modulate the anticancer and antimicrobial activities.

In one study, the introduction of a 4-bromophenyl group at the 4-position of the thiazole ring in a 2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole hybrid, Compound 1 , resulted in potent activity against a range of microorganisms, with efficacy comparable to standard drugs like ciprofloxacin (B1669076) and ketoconazole. acs.orgnih.gov This highlights the importance of a halogenated phenyl group at this position for antimicrobial action.

Further modifications, such as incorporating a 5-methylthiophen-2-yl group at the 3-position of the pyrazoline ring and a 4-methylsulfonylphenyl group at the 4-position of the thiazole, yielded Compound 2 , which demonstrated notable anticandidal activity. acs.orgnih.gov This suggests that the electronic properties of the substituent at the 4-position of the thiazole ring are a key determinant of antifungal potency.

The anticancer activity of these hybrids has also been extensively explored. For example, Compound 3 , a hybrid of 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, exhibited promising inhibitory effects against A549 human lung adenocarcinoma cells with an IC₅₀ value of 62.5 µg/mL. acs.org The presence of electron-withdrawing groups on both the thiophene (B33073) and the phenyl ring attached to the thiazole appears to be beneficial for cytotoxicity.

Another interesting hybrid design involves linking the 5-(4-fluorophenyl)thiazole (B8573298) core with a triazole moiety. Compound 4 , 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, showed significant biological potential with a broad spectrum of activity against Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae. acs.orgnih.gov

The hybridization of a 4-methylthiazole (B1212942) unit with a pyridine ring has also yielded compounds with potent anticancer properties. In a series of pyridine-thiazole hybrids, Compound 5 , 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, displayed high antiproliferative activity, particularly against acute human promyelocytic leukemia (HL-60) cells, with an IC₅₀ of 0.57 µM. nih.gov The propenone linker and the specific substitution on the phenyl ring are critical for this high level of activity.

These examples underscore a recurring theme in the SAR of this compound-based hybrids: the biological activity is a composite function of the electronic and steric properties of the substituents on the thiazole ring, the nature of the hybridized heterocyclic system, and the linker connecting the two moieties. The 4-fluorophenyl group at the 5-position of the thiazole often serves as a crucial anchor for biological interactions.

Table 1: SAR of this compound Hybrid Derivatives

| Compound ID | Hybrid Scaffold | Key Substituents | Biological Activity | Research Findings |

|---|---|---|---|---|

| 1 | Thiazolyl-pyrazoline | 4-(4-bromophenyl) on thiazole, 3-(furan-2-yl) on pyrazoline | Potent antimicrobial | The 4-bromophenyl group is crucial for broad-spectrum antimicrobial activity. acs.orgnih.gov |

| 2 | Thiazolyl-pyrazoline | 4-(4-methylsulfonylphenyl) on thiazole, 3-(5-methylthiophen-2-yl) on pyrazoline | Anticandidal | The methylsulfonylphenyl group enhances antifungal efficacy. acs.orgnih.gov |

| 3 | Thiazolyl-pyrazoline | 4-(4-bromophenyl) on thiazole, 3-(5-chlorothiophen-2-yl) on pyrazoline | Anticancer (A549) | Electron-withdrawing groups on both heterocyclic rings contribute to cytotoxicity. acs.org |

| 4 | Thiazolyl-pyrazolyl-triazole | 4-(4-bromophenyl) on thiazole, 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl) on pyrazoline | Broad-spectrum antimicrobial | A complex hybrid with potent activity against bacteria and fungi. acs.orgnih.gov |

| 5 | Pyridinyl-thiazole | 3-(2-fluorophenyl)-1-[...]-propenone | Anticancer (HL-60) | The propenone linker and 2-fluorophenyl substitution are key for high antiproliferative action. nih.gov |

Computational Chemistry and in Silico Investigations of 4 Methyl 5 4 Fluorophenyl Thiazole and Analogs

Quantum Chemical Calculations

Density Functional Theory (DFT) for Elucidating Electronic Properties and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Methyl-5-(4-fluorophenyl)thiazole, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be utilized to determine its optimized molecular geometry. This reveals precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is instrumental in calculating key electronic properties that govern the molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness can also be derived from these calculations, providing a comprehensive electronic profile of the compound.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.85 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. orientjchem.org It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org For this compound, the MEP surface would likely reveal negative potential (typically colored red or yellow) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as the fluorine atom on the phenyl ring, due to the high electronegativity of these atoms. These regions would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, indicating sites for potential nucleophilic interactions. This analysis is crucial for understanding how the molecule might interact with biological targets, such as the amino acid residues in an enzyme's active site.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is extensively used in drug design to simulate the interaction between a ligand (such as this compound) and a biological receptor.

Prediction of Ligand-Receptor Binding Interactions and Modes

In a typical molecular docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. For a compound like this compound, a relevant biological target might be a protein kinase, given the prevalence of thiazole-containing compounds as kinase inhibitors. The docking simulation would then place the molecule into the active site of the kinase, exploring various possible binding poses and conformations. The results would highlight the most stable binding mode and detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor. For instance, the nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor, while the fluorophenyl group might engage in hydrophobic interactions within a pocket of the active site.

Assessment of Binding Affinities with Identified Biological Targets

A key outcome of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex and a higher predicted affinity. By comparing the docking scores of this compound and its analogs, researchers can prioritize compounds for synthesis and biological testing. These simulations provide a rational basis for lead optimization, suggesting chemical modifications that could enhance binding affinity and, consequently, biological activity.

Table 2: Hypothetical Molecular Docking Results of this compound Analogs against a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.2 | LEU83, VAL91, LYS67 |

| Analog A (with additional hydroxyl group) | -9.1 | LEU83, VAL91, LYS67, ASP181 |

| Analog B (with different substitution on phenyl ring) | -7.5 | LEU83, VAL91 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed biological activity. A robust QSAR model will have high predictive power, which is typically validated using an external set of compounds not used in the model's development. Such a model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, offering a clear direction for the synthesis of new and improved analogs.

Table 3: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound | Molecular Weight | LogP | HOMO-LUMO Gap (eV) | Experimental IC50 (µM) |

|---|---|---|---|---|

| This compound | 207.26 | 3.1 | 5.3 | 1.5 |

| Analog 1 | 223.26 | 2.9 | 5.1 | 0.8 |

| Analog 2 | 237.30 | 3.5 | 5.5 | 2.3 |

| Analog 3 | 193.23 | 2.8 | 5.4 | 1.9 |

Development and Validation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in modern drug discovery, providing a mathematical linkage between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, including analogs of this compound, numerous QSAR studies have been undertaken to predict their efficacy against various biological targets.

The development of a robust QSAR model commences with the compilation of a dataset of thiazole derivatives with experimentally determined biological activities, such as inhibitory concentrations (IC50). These activity values are typically converted to a logarithmic scale (e.g., pIC50) to ensure a more normal distribution for statistical analysis. The three-dimensional structures of the molecules are then generated and optimized to their lowest energy conformation.

A crucial step is the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These can range from simple constitutional descriptors to complex 3D descriptors. Subsequently, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. laccei.org

The validity and predictive power of the generated QSAR models are rigorously assessed through internal and external validation techniques. Internal validation often involves cross-validation methods like the leave-one-out (LOO) technique, which ensures the model's robustness. External validation is performed by using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. For instance, a 2D-QSAR model developed for a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors showed a correlation coefficient of 0.626 and a test set prediction coefficient of 0.621, indicating a statistically significant model. laccei.org

Identification of Key Molecular Descriptors Correlating with Bioactivity (e.g., AATS8i, AVP-1, MoRSEE17, GATSe7)

The selection of appropriate molecular descriptors is paramount for a successful QSAR model, as they encode the structural features that govern the biological activity. In the study of thiazole analogs, several key descriptors have been identified as being influential in predicting their bioactivity.

A recent study on hybrid chalcone-thiazole derivatives identified a set of specific molecular descriptors as being particularly active in predicting the structure-activity relationship for DNA gyrase B inhibition. researchgate.net These descriptors, while not exhaustive, provide insight into the types of molecular properties that are critical for the biological function of these compounds.

| Descriptor | Description | Potential Implication for Bioactivity |

| AATS8i | Average Broto-Moreau autocorrelation of a topological structure - lag 8 / weighted by ionization potential | Relates to the distribution of ionization potential across the molecular topology, which can influence electrostatic interactions with the target protein. |

| AVP-1 | A 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptor | Encodes information about the three-dimensional arrangement of atoms in the molecule, which is crucial for shape-dependent binding to a receptor. |

| MoRSEE17 | 3D-MoRSE - signal 17 / weighted by Sanderson electronegativity | Represents the 3D distribution of electronegativity within the molecule, highlighting areas prone to polar interactions. |

| GATSe7 | Geary autocorrelation - lag 7 / weighted by Sanderson electronegativity | Describes the spatial correlation of electronegativity, providing insights into the electronic environment of the molecule and its potential for forming specific interactions. |

This table is based on the identified importance of these descriptor types in a study on thiazole-chalcone hybrids and provides a general description of their significance. researchgate.net

The identification of such descriptors suggests that a combination of electronic properties (ionization potential, electronegativity) and the three-dimensional architecture of the molecule are key determinants of the biological activity of these thiazole derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of a ligand-protein complex at an atomic level over time. For this compound and its analogs, MD simulations are instrumental in understanding the stability of their binding to a target protein and the conformational changes that may occur upon binding.

Analysis of Dynamic Binding Stability and Conformational Changes (e.g., RMSD, RMSF, Radius of Gyration (RoG))

MD simulations generate trajectories that map the positions and velocities of atoms in the system over time. The analysis of these trajectories provides valuable information on the stability of the protein-ligand complex. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the system has reached equilibrium and the ligand is stably bound within the active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or ligand atoms around their average position. slideshare.net High RMSF values for certain residues in the binding pocket can indicate flexibility and their involvement in the interaction with the ligand. Conversely, low RMSF values for the ligand suggest it maintains a stable conformation within the binding site.

In a study of thiazole-chalcone hybrids as DNA gyrase B inhibitors, RMSD, RMSF, and RoG analyses confirmed the stable binding of a lead compound within the target's active site. researchgate.net

Calculation of Binding Free Energies (e.g., MM-PBSA, MM-GBSA)

While molecular docking provides a static snapshot of the binding pose, the calculation of binding free energy offers a more quantitative estimation of the binding affinity between a ligand and a protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for this purpose.

These methods calculate the binding free energy by combining the molecular mechanics energies of the ligand, protein, and the complex with the free energies of solvation. The total binding free energy is a sum of various components, including van der Waals and electrostatic interactions, as well as polar and nonpolar contributions to solvation.

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Nonpolar solvation energy |

| ΔG_bind | Total binding free energy |

This table outlines the typical components calculated in MM-PBSA and MM-GBSA analyses.

These calculations are often performed on snapshots taken from the MD simulation trajectory to provide an average binding free energy. MM-PBSA and MM-GBSA calculations have been successfully applied to confirm the docking results of thiazole-chalcone hybrids, further validating their potential as inhibitors. researchgate.net

Q & A

Q. Methodological steps :

In vitro assays : Screen for antimicrobial or enzyme-inhibitory activity using MIC (Minimum Inhibitory Concentration) or IC assays .

Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., hydroxyethylthiazole kinase) .

Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

Key contradictions : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Advanced: How should researchers address contradictions in synthetic yields or by-product formation during thiazole ring closure?

Contradictions often stem from:

- Reagent purity : Impure phenylisothiocyanate leads to side reactions; redistill before use .

- Temperature control : Exothermic reactions (e.g., bromination) require ice baths to suppress isomerization .

Resolution strategies : - Comparative studies : Vary catalysts (e.g., I vs. HSO) and monitor by TLC .

- By-product analysis : Use GC-MS to identify undesired isomers (e.g., 4-methyl-5-(3-hydroxyethyl)thiazole) and adjust stoichiometry .

Advanced: What enzymatic interactions are relevant to this compound, and how are they studied?

The compound may interact with hydroxyethylthiazole kinase , which phosphorylates the hydroxyethyl group. Experimental approaches include:

- Enzyme assays : Measure ATP consumption via spectrophotometric ADP detection at 340 nm .

- Inhibition studies : Use kinetic isotope effects (KIEs) to probe transition-state interactions .

- Structural biology : Co-crystallize the compound with the enzyme to resolve binding modes (e.g., PDB deposition) .

Advanced: How do solvent polarity and proticity influence the tautomeric equilibrium of thiazole derivatives?

Q. Key findings :

- Polar solvents (DMSO, water) : Stabilize thione tautomers via hydrogen bonding, as shown by IR shifts in ν(C=S) stretches .

- Nonpolar solvents (toluene) : Favor thiol tautomers, evidenced by H NMR deshielding of SH protons .

Methodology : Use UV-Vis spectroscopy to monitor tautomer ratios (e.g., λ shifts) across solvents .

Advanced: What strategies are recommended for improving the pharmacokinetic profile of this compound-based drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.